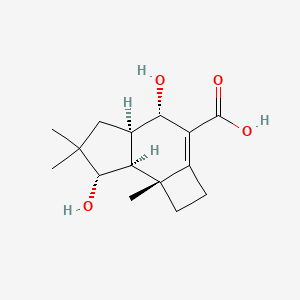

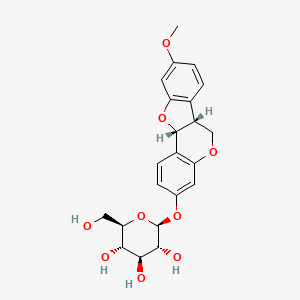

![molecular formula C42H80NO8P B1264655 1-[(9Z)-hexadecenoyl]-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1264655.png)

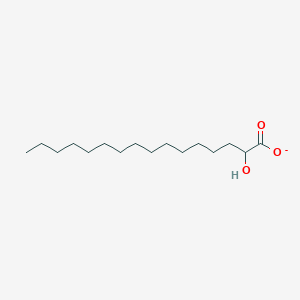

1-[(9Z)-hexadecenoyl]-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

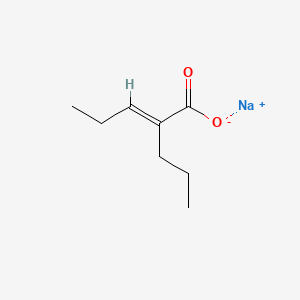

1-[(9Z)-hexadecenoyl]-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine is a phosphatidylcholine 34:2 in which the 1- and 2-acyl groups are specified as (9Z)-hexadecenoyl (palmitoleoyl) and (9Z)-octadecenoyl (oleoyl) respectively. It has a role as a mouse metabolite. It derives from an oleic acid and a palmitoleic acid.

Wissenschaftliche Forschungsanwendungen

Lipid-Linked Desaturation Studies

1-[(9Z)-hexadecenoyl]-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine has been utilized in studies focusing on lipid-linked desaturation. Sperling and Heinz (1993) demonstrated that ether-analogous substrates, including this compound, were acylated and desaturated in experiments with plant microsomal membranes. This provided evidence for lipid-linked desaturation of acyl groups in plants (Sperling & Heinz, 1993).

Effects on Exocrine Secretory Glands

The compound's analogues have been studied for their effects on exocrine secretory glands. Söling, Eibl, and Fest (1984) found that similar compounds significantly stimulated amylase release in guinea pig isolated parotid gland and exocrine pancreatic lobules, suggesting potential roles in glandular function (Söling, Eibl, & Fest, 1984).

Membrane Interaction Studies

The compound has been used in studies to understand interactions with lipid membranes. Huang et al. (2013) utilized a similar compound, POPC, to determine the affinity of small molecules to lipid bilayers, providing insights into drug-membrane interactions (Huang et al., 2013).

Synthesis and Structural Elucidation

Carballeira, Emiliano, and Guzmán (1999) focused on the synthesis and characterization of related phospholipids, contributing to the understanding of their structural properties (Carballeira, Emiliano, & Guzmán, 1999).

In Vitro Lipid Transfer Assays

In research by Zhang and Wang (2013), derivatives of this compound were used in lipid transfer assays, highlighting its role in studying lipid-protein interactions (Zhang & Wang, 2013).

Neurotrophic Effects Studies

Kwon et al. (2003) investigated phospholipids derived from Bombycis corpus, including this compound, to examine their neurotrophic effects, particularly in NGF synthesis stimulation in astrocytes (Kwon et al., 2003).

Synthesis for Biochemical Studies

The compound has been synthesized for biochemical studies, as demonstrated by Kiu, Serebrennikova, and Evstigneeva (1987), who synthesized analogs to study their biochemical properties (Kiu, Serebrennikova, & Evstigneeva, 1987).

Stability in Biological Membranes

Research by Saccani et al. (2004) involved the use of similar phospholipids to study the stability of multilayers in biological membranes, relevant for understanding membrane-peptide/protein interactions (Saccani et al., 2004).

Impact on Protein Binding in Liposomes

Triantafyllopoulou, Pippa, and Demetzos (2022) explored how derivatives of this compound in liposomes impact protein binding, shedding light on nanoparticle behavior in pharmaceutical applications (Triantafyllopoulou, Pippa, & Demetzos, 2022).

Eigenschaften

Produktname |

1-[(9Z)-hexadecenoyl]-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine |

|---|---|

Molekularformel |

C42H80NO8P |

Molekulargewicht |

758.1 g/mol |

IUPAC-Name |

[(2R)-3-[(Z)-hexadec-9-enoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C42H80NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h17,19-21,40H,6-16,18,22-39H2,1-5H3/b19-17-,21-20-/t40-/m1/s1 |

InChI-Schlüssel |

ZRCWDIULNHKQRD-RWGOWQMXSA-N |

Isomerische SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)O[C@H](COC(=O)CCCCCCC/C=C\CCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |

Kanonische SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |

Physikalische Beschreibung |

Solid |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

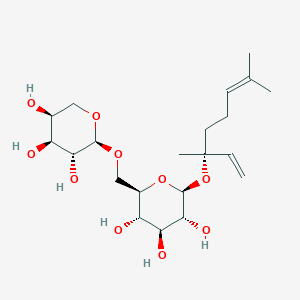

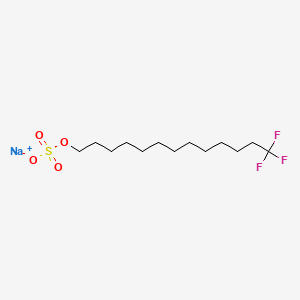

![[(2R,3S,4R,6R)-6-[(2R,4R,5S,6R)-2-[(2S,3R,4S)-4-[(3S,4E,6E,9R,10S,11S,12R,13R,14E,16Z)-11-ethyl-10,12-dihydroxy-3,17-dimethoxy-7,9,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl]oxy-4-hydroxy-2-methyloxan-3-yl] carbamate](/img/structure/B1264590.png)